
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one is a chemical compound with the molecular formula C16H12O2. It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one typically involves the condensation of benzaldehyde with 1,4-dihydro-3H-2-benzopyran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzopyranones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Aplicaciones Científicas De Investigación
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparación Con Compuestos Similares
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:
3-Isochromanone: Another member of the benzopyran family with similar biological activities.
4H-1-Benzopyran-4-one: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in drug development.
Propiedades
Número CAS |
110409-93-3 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
4-benzylidene-1H-isochromen-3-one |
InChI |
InChI=1S/C16H12O2/c17-16-15(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)11-18-16/h1-10H,11H2 |
Clave InChI |
RKXWTKSGQKLNPT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


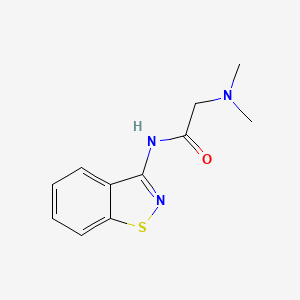

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
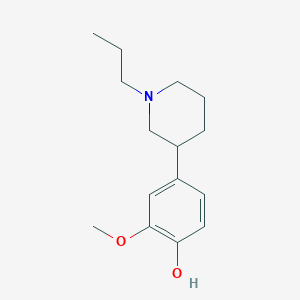
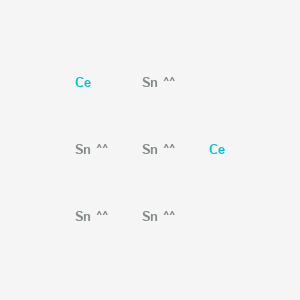
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
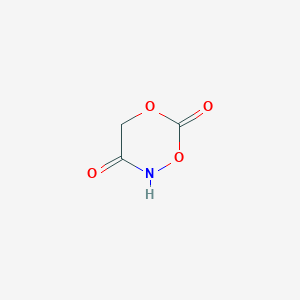
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
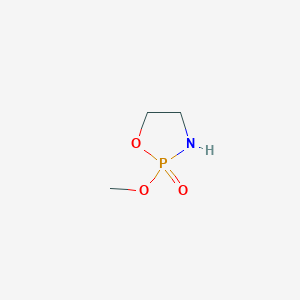
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
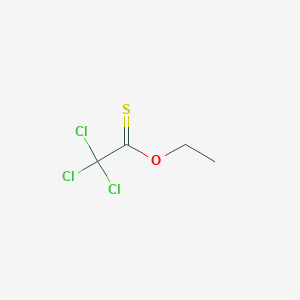
silanol](/img/structure/B14317819.png)

![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
